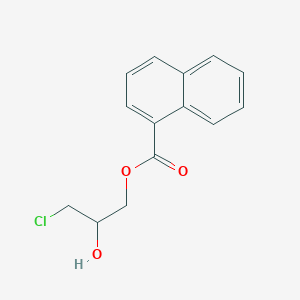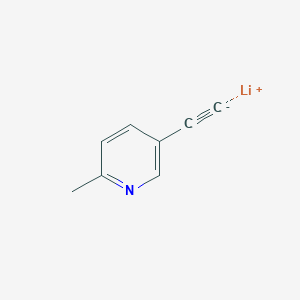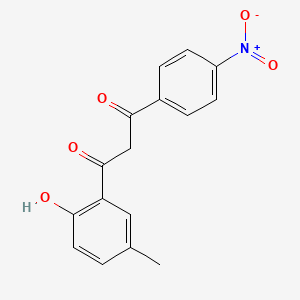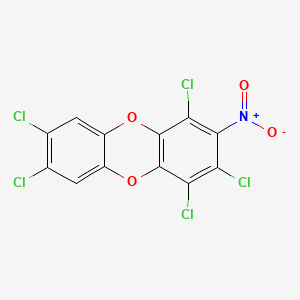![molecular formula C8H11N3O3 B14333954 5-[(2-Aminoethyl)amino]-2-nitrophenol CAS No. 110220-06-9](/img/no-structure.png)
5-[(2-Aminoethyl)amino]-2-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-Aminoethyl)amino]-2-nitrophenol is an organic compound that features both amino and nitro functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both amino and nitro groups makes it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Aminoethyl)amino]-2-nitrophenol typically involves the nitration of 2-aminophenol followed by the introduction of the 2-aminoethyl group. One common method is as follows:
Nitration of 2-aminophenol: This step involves the reaction of 2-aminophenol with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the 5-position.
Introduction of the 2-aminoethyl group: The nitrated product is then reacted with ethylenediamine under controlled conditions to introduce the 2-aminoethyl group at the amino position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
5-[(2-Aminoethyl)amino]-2-nitrophenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Oxidation: The phenolic group can be oxidized to a quinone derivative under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 5-[(2-Aminoethyl)amino]-2-aminophenol.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Quinone derivatives.
科学的研究の応用
5-[(2-Aminoethyl)amino]-2-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 5-[(2-Aminoethyl)amino]-2-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the activity of the target molecules. The compound may also undergo metabolic transformations that enhance or modulate its biological activity.
類似化合物との比較
Similar Compounds
2-Amino-5-nitrophenol: Lacks the 2-aminoethyl group, making it less versatile in certain reactions.
5-Amino-2-nitrophenol: Similar structure but different substitution pattern, leading to different reactivity and applications.
2-Amino-4-nitrophenol: Another isomer with distinct chemical properties.
Uniqueness
5-[(2-Aminoethyl)amino]-2-nitrophenol is unique due to the presence of both the 2-aminoethyl and nitro groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
特性
| 110220-06-9 | |
分子式 |
C8H11N3O3 |
分子量 |
197.19 g/mol |
IUPAC名 |
5-(2-aminoethylamino)-2-nitrophenol |
InChI |
InChI=1S/C8H11N3O3/c9-3-4-10-6-1-2-7(11(13)14)8(12)5-6/h1-2,5,10,12H,3-4,9H2 |
InChIキー |
WCKMHCZJWWLPFH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NCCN)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(Dodecan-2-yl)selanyl]benzene](/img/structure/B14333895.png)



![{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene](/img/structure/B14333926.png)

